N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, dicyclohexylammonium salt is a stable isotope-labeled compound primarily used in biochemical research. Its molecular formula is with a molecular weight of approximately 408.63 g/mol. This compound serves as an internal standard for the quantification of metabolites in biological samples, particularly in studies involving exposure to acrolein, a known respiratory irritant found in tobacco smoke and produced during combustion processes .
This compound is categorized under stable isotope-labeled metabolites and is often utilized in analytical chemistry for mass spectrometry applications. It is available for purchase from various chemical suppliers, including LGC Standards and Cayman Chemical . The compound is classified as a metabolite and is recognized for its role in biological studies involving cysteine derivatives.
The synthesis of N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine typically involves the modification of L-cysteine through acetylation and the incorporation of deuterated hydroxypropyl groups. The general synthetic route includes:
This synthetic pathway allows for the production of high-purity compounds suitable for analytical applications.
The molecular structure of N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine can be represented using the following identifiers:
OC([2H])([2H])C([2H])([2H])C([2H])([2H])SC[C@H](NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2The structure features a cysteine backbone modified with an acetyl group and a hydroxypropyl chain containing deuterium atoms.
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine can participate in various chemical reactions typical of thiol compounds:
These reactions are significant for understanding its metabolic pathways and interactions within biological systems.
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine functions primarily as a biomarker for acrolein exposure. Its mechanism involves:
The quantification of this metabolite provides insights into environmental and occupational exposure levels.
The physical and chemical properties of N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine include:
Understanding these properties is crucial for handling and application in laboratory settings.
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine has several important applications:
These applications highlight its significance in both environmental health research and analytical chemistry.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6